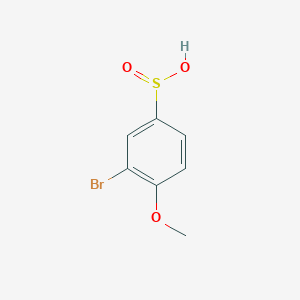

3-Bromo-4-methoxybenzene-1-sulfinic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-Bromo-4-methoxybenzene-1-sulfinic acid, also known as BMBS, is a compound used in scientific research and industry. It has a molecular formula of C7H7BrO4S and a molecular weight of 267.1 g/mol .

Chemical Reactions Analysis

While specific chemical reactions involving this compound are not detailed in the literature, similar compounds with –SO3H functional groups have been used as catalysts in organic reactions . These acidic ionic liquids can act as safer substitutes for volatile organic solvents or traditional Brønsted or Lewis acid catalysts .Aplicaciones Científicas De Investigación

Solvolytic Nucleophilic Substitution

Studies have elucidated the role of neighboring methoxyl groups in solvolytic nucleophilic substitution reactions. The investigation into the solvolysis of ω-methoxy-1-alkyl bromobenzene-sulfonates reveals the significant impact of methoxyl participation, particularly in cases where anchimerically assisted ionization dominates. This research provides insight into the mechanisms of reaction and potential applications in synthetic organic chemistry (Winstein et al., 1958).

Reactions with Furan Compounds

Research into the regioselectivity of reactions between methoxydehydrobenzenes and furans has been conducted to understand the cycloadducts formed from these interactions. Such studies are crucial for developing synthetic pathways in organic chemistry, offering potential routes for creating complex molecular architectures (Giles et al., 1991).

Bromophenol Derivatives from Marine Algae

The isolation of bromophenol derivatives from marine algae has highlighted the potential of naturally occurring compounds for pharmaceutical and biotechnological applications. These compounds, which include derivatives structurally related to 3-Bromo-4-methoxybenzene-1-sulfinic acid, have been evaluated for their activity against human cancer cell lines and microorganisms, underscoring the importance of marine natural products in drug discovery and development (Zhao et al., 2004).

Antioxidant Activity of Marine Red Alga

A study on the isolation, characterization, and evaluation of antioxidant activity of bromophenols from the marine red alga Rhodomela confervoides, including compounds related to this compound, has contributed to the understanding of natural antioxidants. These findings suggest that such compounds could be beneficial in preventing oxidative stress-related diseases, offering a natural alternative to synthetic antioxidants (Li et al., 2011).

Development of Proton Exchange Membranes

In the field of materials science, research into the development of poly(arylene ether sulfone) proton exchange membranes with flexible acid side chains has incorporated methoxyphenyl groups, akin to the structure of this compound. Such materials are pivotal for advancing fuel cell technologies, highlighting the role of organic synthesis in creating high-performance materials for sustainable energy solutions (Wang et al., 2012).

Propiedades

IUPAC Name |

3-bromo-4-methoxybenzenesulfinic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BrO3S/c1-11-7-3-2-5(12(9)10)4-6(7)8/h2-4H,1H3,(H,9,10) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFMHRPBIGIGVMR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)S(=O)O)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BrO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.10 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-butyl-3,4,9-trimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2962657.png)

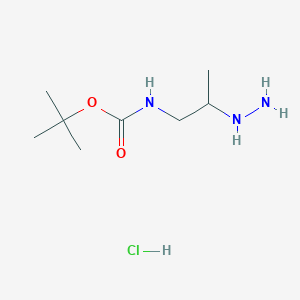

![[1-(3-Methylphenyl)triazol-4-yl]methanamine;hydrochloride](/img/structure/B2962661.png)

![1-(2-((3-chloro-4-methoxyphenyl)amino)ethyl)-3,4,7,9-tetramethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2962670.png)